Cas no 1246814-92-5 (Hydroxy Urea-13C,15N2)

Hydroxy Urea-13C,15N2 化学的及び物理的性質

名前と識別子

-

- Hydroxy Urea-13C,15N2

- [13C,15N2]-Hydroxy Urea

- hydroxy(13C)urea

- 1246814-92-5

-

- インチ: 1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)

- InChIKey: VSNHCAURESNICA-UHFFFAOYSA-N

- ほほえんだ: N(O)C(N)=O

計算された属性

- せいみつぶんしりょう: 79.02470200g/mol

- どういたいしつりょう: 79.02470200g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 42.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.4Ų

- 疎水性パラメータ計算基準値(XlogP): -1.8

Hydroxy Urea-13C,15N2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | E050005-25g |

1-hydroxyurea-13c-15n2 |

1246814-92-5 | 25g |

¥22.00 | 2023-09-15 | ||

| TRC | H991002-1mg |

Hydroxy Urea-13C,15N2 |

1246814-92-5 | 1mg |

$ 219.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H991002-1mg |

1-hydroxyurea-13c-15n2 |

1246814-92-5 | 1mg |

¥1680.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | E050005-500g |

1-hydroxyurea-13c-15n2 |

1246814-92-5 | 500g |

¥238.00 | 2023-09-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-488962-1 mg |

Hydroxy urea-13C,15N2, |

1246814-92-5 | 1mg |

¥2,708.00 | 2023-07-11 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | E050005-100g |

1-hydroxyurea-13c-15n2 |

1246814-92-5 | 100g |

¥52.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | E0500050050 |

Hydroxy Urea-13C,15N2 |

1246814-92-5 | 5g |

¥20.00 | 2023-04-03 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H991002-10mg |

1-hydroxyurea-13c-15n2 |

1246814-92-5 | 10mg |

¥13440.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | Hydroxy Urea-13C,15N2 |

1246814-92-5 | 400g |

¥240.00 | 2023-04-03 | |||

| SHENG KE LU SI SHENG WU JI SHU | sc-488962-1mg |

Hydroxy urea-13C,15N2, |

1246814-92-5 | 1mg |

¥2708.00 | 2023-09-05 |

Hydroxy Urea-13C,15N2 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

2. Back matter

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

Hydroxy Urea-13C,15N2に関する追加情報

Hydroxy Urea-13C,15N2: A Comprehensive Overview

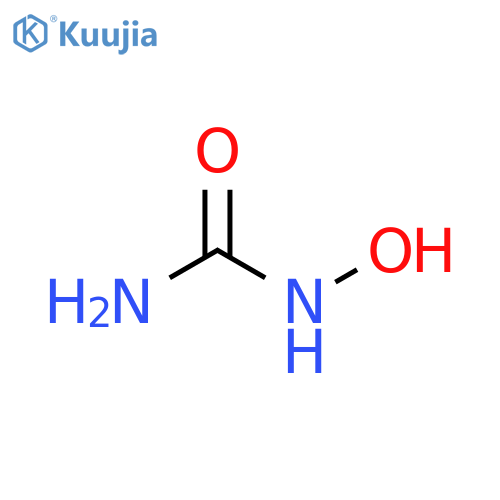

Hydroxy Urea-13C,15N2 (CAS No: 1246814-92-5) is a specialized compound that has garnered significant attention in the fields of biochemistry and molecular biology due to its unique properties and applications. This compound is a derivative of hydroxyurea, a well-known antineoplastic agent, with isotopic labeling using carbon-13 (¹³C) and nitrogen-15 (¹⁵N). The incorporation of these stable isotopes allows for precise tracking and analysis in metabolic studies, making it an invaluable tool in modern research.

The molecular structure of Hydroxy Urea-¹³C,¹⁵N₂ consists of a urea moiety with a hydroxyl group attached to one of the nitrogen atoms. The isotopic labeling enhances its utility in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), enabling researchers to study molecular interactions and pathways with unprecedented accuracy. Recent advancements in isotope tracing methods have further solidified its role in elucidating complex biological processes.

One of the most notable applications of Hydroxy Urea-¹³C,¹⁵N₂ is in the study of cancer metabolism. Researchers have utilized this compound to investigate the Warburg effect, a hallmark of cancer cells characterized by increased glycolysis even in the presence of oxygen. By incorporating ¹³C and ¹⁵N, scientists can trace the fate of metabolites within tumor cells, providing insights into therapeutic targets and resistance mechanisms.

In addition to oncology research, Hydroxy Urea-¹³C,¹⁵N₂ has found applications in pharmacokinetics and drug development. Its ability to serve as a tracer allows researchers to monitor drug distribution, metabolism, and excretion in vivo. This capability is particularly valuable in early-stage drug discovery, where understanding the pharmacokinetic profile is crucial for optimizing therapeutic candidates.

The synthesis of Hydroxy Urea-¹³C,¹⁵N₂ involves advanced chemical techniques to ensure high purity and isotopic enrichment. Recent studies have focused on improving synthetic methodologies to enhance yield and reduce costs, making this compound more accessible for widespread use in academic and industrial settings.

From a safety standpoint, while Hydroxy Urea itself is classified as a hazardous substance due to its potential cytotoxic effects, the isotopically labeled version (Hydroxy Urea-¹³C,¹⁵N₂) does not pose additional risks beyond those associated with the parent compound. Proper handling protocols are essential to ensure user safety and compliance with regulatory standards.

In conclusion, Hydroxy Urea-¹³C,¹⁵N₂ (CAS No: 1246814-92-5) stands as a testament to the power of isotopic labeling in advancing biomedical research. Its versatility across multiple disciplines underscores its importance as a tool for unraveling complex biological phenomena and driving innovation in therapeutic development.

1246814-92-5 (Hydroxy Urea-13C,15N2) 関連製品

- 2060027-08-7(1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one)

- 1431962-51-4(1-(1-Ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)

- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)

- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)

- 1805255-18-8(3-(Difluoromethyl)-4,6-dimethoxypyridine-2-sulfonamide)

- 1824468-79-2(2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride)

- 1782807-58-2(3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)

- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)

- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)

- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)